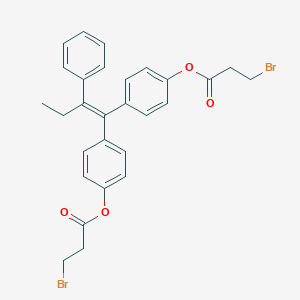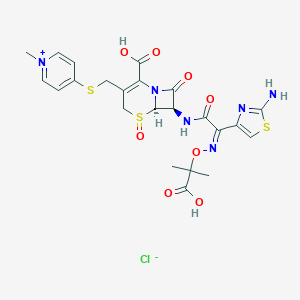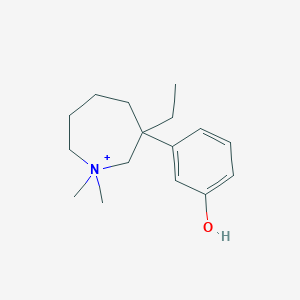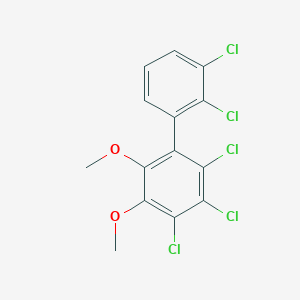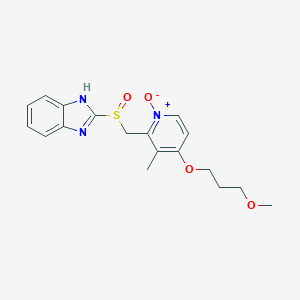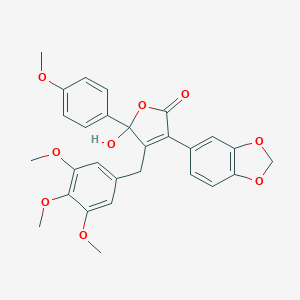
Nortropine
Overview
Description
It is an intermediate in the decomposition and reaction of tropine to produce succinic acid . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Nortropine, also known as Nortropenol, is an intermediate in the breakdown of tropine It’s known that compounds having primary hydroxy groups and secondary or tertiary amino groups can interact with this compound .
Mode of Action
This compound, being a highly active nitroxyl radical, can oxidize hydroxy groups and some amino groups upon application of an electric potential . The resulting anodic current depends on the concentration of these functional groups in solution. Thus, it is possible to quantify compounds containing these functional groups by electrochemical methods .
Biochemical Pathways
This compound is involved in the biosynthesis of tropane alkaloids, a process best documented in solanaceous species . Tropane alkaloids are plant specialized metabolites that have evolved as a response to nature’s biotic and abiotic forces . The biosynthesis of these alkaloids involves novel enzymes from different gene families recruited during the course of flowering plant evolution .
Pharmacokinetics (ADME Properties)
These properties are crucial for predicting a drug’s bioavailability . They represent the drug’s disposition process by the body and are determined by its structure .
Result of Action
It’s known that this compound can be used for the electrochemical detection of some drugs by amperometry . Also, it has been suggested that this compound and norpseudotropine are induced under stress conditions by conversion of littorine and hyoscyamine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the changes in the δ15N values of this compound and norpseudotropine during degradation by cell suspension cultures of a Pseudomonas strain expressing a specific capacity for tropine catabolism have been studied . This suggests that microbial activity could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Nortropine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of tropane alkaloids like this compound is best documented on the molecular genetic and biochemical level from solanaceous species . There are currently gaps in the knowledge of enzyme structure-function relationships and how they influence tropane alkaloid biosynthesis .
Cellular Effects
It is known that tropane alkaloids have evolved as a response to nature’s biotic and abiotic forces .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A method has been described which allows both the quantification of nortropane alkaloids and the determination of their natural abundance .
Metabolic Pathways
This compound is involved in several metabolic pathways. An important route for the detoxification of tropane alkaloids like this compound involves N-demethylation to the nor-compounds followed by further degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nortropeno Hydrochloride involves a two-step treatment of 8-benzyl-nortropan-3-one perchlorate with catalytically activated hydrogen. The method includes:
- Pre-hydrogenation of 8-benzyl-nortropan-3-one perchlorate in an aqueous suspension at atmospheric pressure and room temperature using a palladium catalyst.
- Retrieval of the catalyst by filtration, followed by passing the filtrate over an anion exchanger.
- Turbulent rotation of the alkaline reacting solution with Raney Nickel activated hydrogen at atmospheric pressure and room temperature at 100-1500 rotations per minute .
Industrial Production Methods: The industrial production of Nortropeno Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for economic and environmental efficiency, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Nortropeno Hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Nortropeno Hydrochloride can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Nitroxyl radicals are formed using oxidizing agents or by applying an electric potential.
Reduction: Catalysts such as palladium or Raney Nickel are used in reduction reactions
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitroxyl radicals.
Reduction: Various reduced forms of the compound.
Substitution: Different substituted derivatives of Nortropeno Hydrochloride.
Scientific Research Applications
Nortropeno Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds and in analytical chemistry for detecting and quantifying various substances
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Comparison with Similar Compounds
Nortropeno Hydrochloride is unique compared to other similar compounds due to its specific structure and reactivity:
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-09-0 | |
| Record name | endo nortropine base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nortropine?
A1: this compound has a molecular formula of C7H13NO and a molecular weight of 127.186 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, ], Infrared Spectroscopy (IR) [], and Mass Spectrometry (MS) [, ]. These techniques provide information about its structure, functional groups, and fragmentation patterns.
Q3: How do structural modifications of this compound affect its biological activity?
A: Modifications to the this compound scaffold, such as esterification with benzoic acid derivatives [], influence its pharmacological properties. For example, introducing different substituents on the benzene ring can alter its binding affinity to muscarinic receptors []. The addition of an N-ethyl-nortropine-benzhydrylether moiety has been investigated for potential use in treating drug-induced extrapyramidal hyperkinetic reactions [].
Q4: Can you elaborate on the structure-activity relationship of this compound derivatives as muscarinic receptor antagonists?
A: Research into this compound esters, specifically benzilic acid this compound esters [], highlights the impact of structural modifications on their anticholinergic activity. The quaternization of these esters results in configurational isomers with varying pharmacological profiles.
Q5: How is this compound used in electrochemistry?
A: this compound serves as a precursor for synthesizing this compound-N-oxyl (NNO) [, , , , ], a highly active nitroxyl radical used as an electrocatalyst. NNO exhibits superior catalytic activity compared to TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the electro-oxidation of alcohols [, , ] and amines [, ] under physiological conditions.
Q6: What is known about the bacterial metabolism of this compound?
A: Studies using Pseudomonas strain AT3 [, , ] have provided insights into this compound degradation. The pathway involves the removal of the methyl group from tropine to form this compound, which is further catabolized via 6-hydroxycyclohepta-1,4-dione. Interestingly, while tropine dehydrogenase is induced by growth on tropine, it is not directly involved in tropine's catabolic pathway [].
Q7: What is the role of kinetic isotope effects in understanding this compound degradation?
A: Kinetic isotope effects (KIEs) have been instrumental in elucidating the mechanism of C-N bond cleavage during this compound degradation by Pseudomonas AT3 []. The inverse 15N KIE observed suggests that C-N bond rupture, not the cytochrome P450 monooxygenase-catalyzed hydrogen abstraction, is the rate-limiting step in this pathway [].
Q8: How is this compound quantified in biological samples?
A: Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is a valuable tool for quantifying this compound, especially when analyzing the natural abundance of 15N []. Derivatization techniques, such as converting this compound into its ethylcarbamate ester, are employed to improve its volatility and suitability for GC analysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


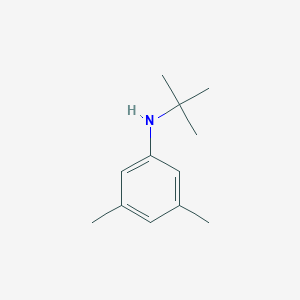

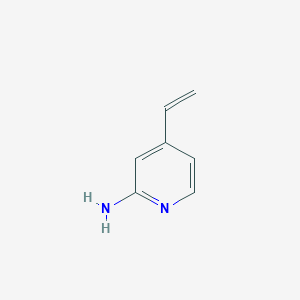
![2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B26619.png)
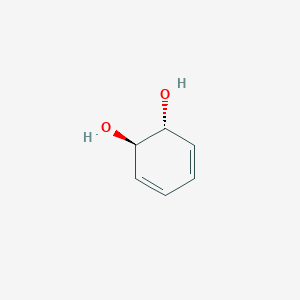
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
